molecular formula C10H12N6O2 B7438171 N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide

N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide

Cat. No. B7438171
M. Wt: 248.24 g/mol
InChI Key: AJKCYFJUAKDOHW-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain ion channels and receptors. Specifically, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in neuronal signaling. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to interact with a variety of other receptors, including GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the inhibition of certain enzymes. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in certain disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for certain ion channels and receptors. This can help to elucidate the mechanisms underlying various biological processes. However, one limitation of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide may have off-target effects on other ion channels and receptors, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of tumor cell growth by N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide on ion channels and receptors. Finally, the potential therapeutic applications of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in other disease states, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide involves the reaction of 2-bromo-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and subsequent reaction with 2-bromoethyl methyl ether. The resulting intermediate is then reacted with tetrazole, and the final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of certain ion channels, which can help to elucidate the mechanisms underlying neuronal signaling. In cancer research, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the growth of certain tumor cell lines, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-18-7-6-16-10(13-14-15-16)12-9(17)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKCYFJUAKDOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide

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